molecular formula C12H11ClN2O4 B2802113 Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate CAS No. 261962-50-9

Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate

Cat. No. B2802113
CAS RN: 261962-50-9
M. Wt: 282.68
InChI Key: DRYQYWBEEZUHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C12H11ClN2O4 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 282.04100 .


Physical And Chemical Properties Analysis

The physical state of “Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate” is solid . It has a predicted melting point of 138.75° C and a predicted boiling point of 419.6° C at 760 mmHg . The predicted density is 1.3 g/cm3 and the refractive index is n20D 1.55 .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The research on ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate and its derivatives focuses on their synthesis, molecular docking, cytotoxicity studies, and potential pharmacological applications. A study detailed the synthesis process starting from 4-chlorophenoxyacetic acid, leading to various N-substituted derivatives. These compounds displayed significant antibacterial activity against both gram-negative and gram-positive bacteria, and moderate inhibition of the α-chymotrypsin enzyme, showcasing their potential as antibacterial agents. Furthermore, molecular docking studies revealed their active binding sites, correlating with their bioactivity data, suggesting less cytotoxic compounds through specific substitutions on the oxadiazole moiety (Siddiqui et al., 2014).

Versatile Building Block in Medicinal Chemistry

Another study highlighted the role of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, as a versatile building block for the preparation of derivatives used in medicinal chemistry. It described a straightforward route for preparing these derivatives, enabling the formation of new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, integrating into biologically relevant molecules. This underscores the compound's significance in the development of novel therapeutic agents (Jakopin, 2018).

Antimicrobial Assessment

Research on heterocyclic compounds utilizing ethyl 1-aminotetrazole-5-carboxylate, which shares a synthetic pathway similarity, assessed their antimicrobial potential. Through various reactions leading to 1,3,4-oxadiazole derivatives, significant antimicrobial properties were unveiled. This study exemplifies the broad spectrum of biological activities exhibited by compounds within this chemical class, offering insights into their application in addressing microbial resistance (Taha & El-Badry, 2010).

Synthesis and Biological Activity Studies

Further investigations into the synthesis and biological activity of related oxadiazole derivatives revealed their potential as anti-inflammatory and analgesic agents. These studies not only highlight the synthetic accessibility of these compounds but also their promising pharmacological profiles, suggesting their utility in developing new therapies for inflammation and pain (Wagle, Adhikari, & Kumari, 2008).

Antioxidant Activity

The antioxidant potential of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, a structurally similar compound, was explored, demonstrating significant radical scavenging activity. This study indicated its capacity to induce endogenous defence systems and prevent radical chain reactions, marking it as a potential antioxidant for further investigation (Shehzadi et al., 2018).

properties

IUPAC Name

ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-2-17-12(16)11-14-10(15-19-11)7-18-9-6-4-3-5-8(9)13/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYQYWBEEZUHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.